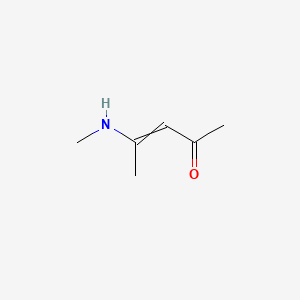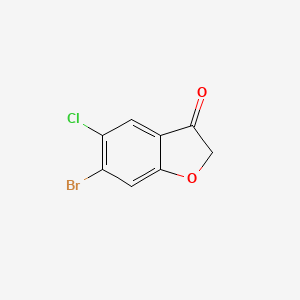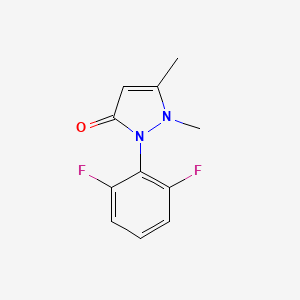
3,5-Dibromo-4-cyclopropylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-4-cyclopropylpyridin-2-amine: is a chemical compound with the molecular formula C8H8Br2N2 and a molecular weight of 291.97 g/mol . It is characterized by the presence of two bromine atoms, a cyclopropyl group, and a pyridine ring. This compound is primarily used in research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-cyclopropylpyridin-2-amine typically involves the bromination of 4-cyclopropylpyridin-2-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,5-Dibromo-4-cyclopropylpyridin-2-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of 4-cyclopropylpyridin-2-amine.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dibromo-4-cyclopropylpyridin-2-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It serves as a model compound for investigating the interactions of brominated aromatic compounds with enzymes and receptors .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways. Its brominated structure makes it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced materials with unique properties .
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-4-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the cyclopropyl group contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target and the context of the reaction .
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromopyridin-4-amine: Similar structure but lacks the cyclopropyl group.
4-Cyclopropylpyridin-2-amine: Similar structure but lacks the bromine atoms.
Uniqueness: 3,5-Dibromo-4-cyclopropylpyridin-2-amine is unique due to the presence of both bromine atoms and a cyclopropyl group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2009273-78-1 |
|---|---|
Molekularformel |
C8H8Br2N2 |
Molekulargewicht |
291.97 g/mol |
IUPAC-Name |
3,5-dibromo-4-cyclopropylpyridin-2-amine |
InChI |
InChI=1S/C8H8Br2N2/c9-5-3-12-8(11)7(10)6(5)4-1-2-4/h3-4H,1-2H2,(H2,11,12) |
InChI-Schlüssel |
KZVCFMPHJZXGLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C(=NC=C2Br)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















